

N-Propylquinoxalin-2-amine: A Versatile Intermediate for Organic Synthesis

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Compound of Interest

Compound Name: *N*-Propylquinoxalin-2-amine

Cat. No.: B15070368

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Abstract: This document provides detailed application notes and experimental protocols for the use of **N-Propylquinoxalin-2-amine** as a key intermediate in organic synthesis. The synthesis of this compound via nucleophilic aromatic substitution is described, along with its potential applications in the development of novel bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

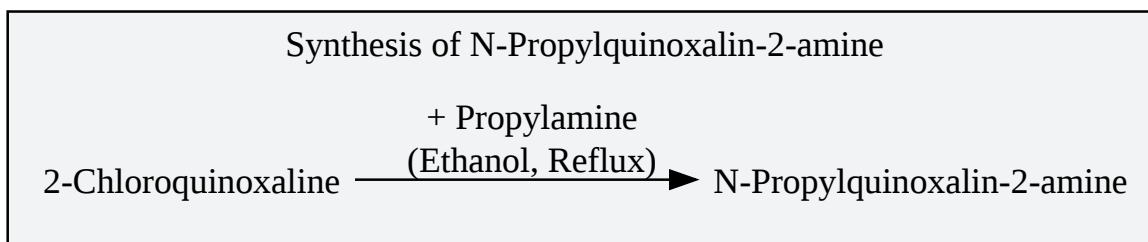
Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. **N-Propylquinoxalin-2-amine** serves as a valuable building block for the synthesis of more complex quinoxaline-based structures. Its preparation involves a straightforward and efficient nucleophilic aromatic substitution reaction, making it an accessible intermediate for various synthetic endeavors.

Synthesis of N-Propylquinoxalin-2-amine

The primary synthetic route to **N-Propylquinoxalin-2-amine** involves the reaction of 2-chloroquinoxaline with propylamine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of propylamine displaces the chlorine atom on the quinoxaline ring.

Reaction Scheme:



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Caption: Synthesis of **N-Propylquinoxalin-2-amine**.

Precursor Synthesis: 2-Chloroquinoxaline

The starting material, 2-chloroquinoxaline, can be synthesized from quinoxalin-2-one by reaction with a chlorinating agent such as phosphorus oxychloride (POCl_3).

Experimental Protocol: Synthesis of 2-Chloroquinoxaline

- To a round-bottom flask, add quinoxalin-2-one (1.0 eq).
- Carefully add phosphorus oxychloride (POCl_3) (excess, e.g., 5-10 eq).
- Heat the mixture to reflux (approximately 105-110 °C) for 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
- Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloroquinoxaline.

- Purify the crude product by column chromatography on silica gel or by recrystallization.

Application Note: Synthesis of N-Propylquinoxalin-2-amine

This protocol details the synthesis of **N-Propylquinoxalin-2-amine** from 2-chloroquinoxaline and propylamine.

Experimental Protocol:

- In a round-bottom flask, dissolve 2-chloroquinoxaline (1.0 eq) in ethanol.
- Add triethylamine (1.1 eq) to the solution to act as a base and scavenge the HCl byproduct.
- Add propylamine (1.2 eq) to the reaction mixture.
- Heat the mixture to reflux (approximately 78 °C) for 3-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure **N-Propylquinoxalin-2-amine**.

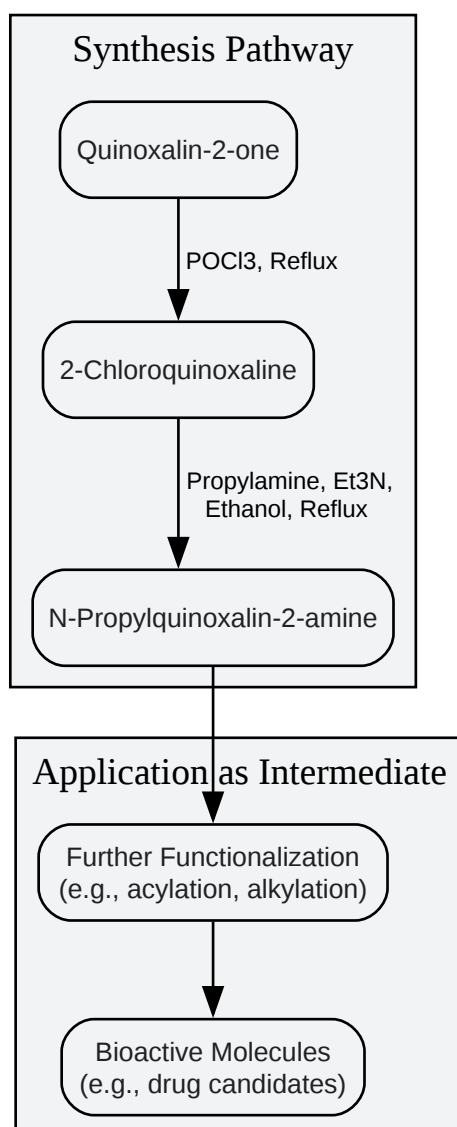
Data Presentation

While specific experimental data for **N-propylquinoxalin-2-amine** is not readily available in the cited literature, the following table outlines the expected data based on its chemical structure and analogous compounds.

Parameter	Data
Molecular Formula	C ₁₁ H ₁₃ N ₃
CAS Number	46316-10-3
Melting Point	Not reported
Boiling Point	Not reported
¹ H NMR (CDCl ₃ , est.)	δ (ppm): 8.0-7.2 (m, 4H, Ar-H), 3.4 (q, 2H, N-CH ₂), 1.7 (sext, 2H, CH ₂ -CH ₃), 1.0 (t, 3H, CH ₃)
¹³ C NMR (CDCl ₃ , est.)	δ (ppm): 155, 142, 138, 129, 128, 127, 125, 115, 45, 23, 11
Typical Yield	>80% (estimated based on similar reactions)

Logical Workflow for Synthesis and Application

The following diagram illustrates the overall workflow from starting materials to the potential application of **N-Propylquinoxalin-2-amine** as a synthetic intermediate.

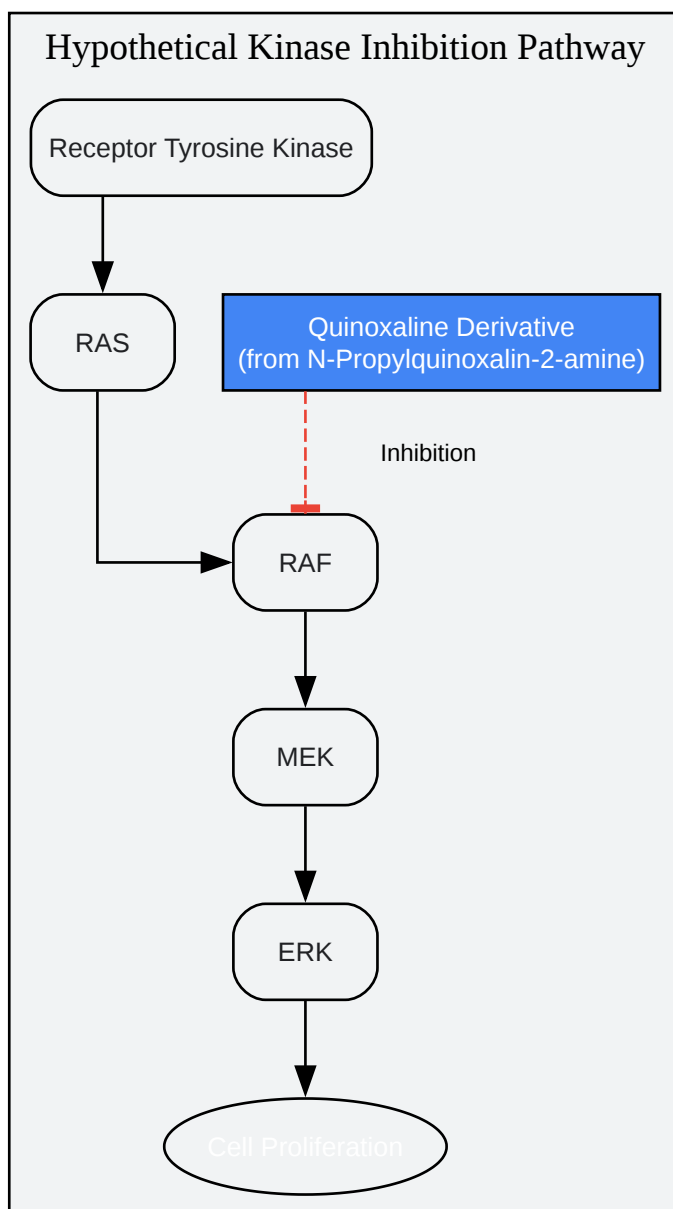


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Caption: Synthetic workflow and application.

Signaling Pathway Involvement (Hypothetical)

Given the prevalence of quinoxaline derivatives as kinase inhibitors, a hypothetical signaling pathway where a downstream derivative of **N-Propylquinoxalin-2-amine** might act is presented below. This is a generalized representation and specific targets would depend on the final molecular structure.



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Caption: Hypothetical kinase inhibition.

Conclusion

N-Propylquinoxalin-2-amine is a readily accessible intermediate with significant potential in the synthesis of novel quinoxaline-based compounds. The protocols provided herein offer a solid foundation for its preparation and further elaboration. The versatility of the quinoxaline

scaffold suggests that derivatives of **N-Propylquinoxalin-2-amine** could be valuable candidates for screening in drug discovery programs.

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